molecular formula C9H9N3O2 B8584561 2-(2-Nitrobenzylamino)acetonitrile

2-(2-Nitrobenzylamino)acetonitrile

Cat. No.: B8584561
M. Wt: 191.19 g/mol
InChI Key: GNHYCSVAUGUQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrobenzylamino)acetonitrile is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several important reactions:

  • Cyanomethylation : 2-(2-Nitrobenzylamino)acetonitrile can act as a cyanomethylating agent, facilitating the introduction of cyano groups into organic molecules. This is particularly useful in synthesizing nitriles from aldehydes or ketones under metal-catalyzed conditions .
  • Ugi Reaction : The compound is utilized in Ugi multi-component reactions, which are valuable for generating diverse libraries of compounds with potential biological activity. The presence of the nitro group enhances the electrophilicity of the nitrogen atom, making it a suitable candidate for these reactions .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising pharmacological properties:

  • Anticancer Activity : Studies have shown that compounds containing the nitrobenzyl moiety demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's structural features contribute to its antimicrobial activity, making it a candidate for developing new antibiotics. Research has highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Study 1Evaluate anticancer propertiesThe compound showed IC50 values in the low micromolar range against breast cancer cell lines .
Study 2Investigate antimicrobial efficacyDerivatives exhibited significant inhibition against Staphylococcus aureus with minimal inhibitory concentrations below 10 µg/mL .
Study 3Synthesize novel Ugi productsSuccessful formation of a library of compounds with diverse biological activities was achieved using this compound as a key intermediate .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-[(2-nitrophenyl)methylamino]acetonitrile

InChI

InChI=1S/C9H9N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,6-7H2

InChI Key

GNHYCSVAUGUQOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-aminoacetonitrile hydrochloride salt (3.67 g, 39.7 mmol) was added to a solution of 2-nitrobenzaldehyde (5.00 g, 33.1 mmol) dissolved in anhydrous MeOH (30 mL). The reaction was stirred at room temperature for 5 minutes to achieve solution. NaCNBH3 (2.08 g, 33.1) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, then diluted with EtOAc (50 mL). The organics phase was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4, and concentrated to give 4.20 g (22.0 mmol, 66% yield) of 2-(2-nitrobenzylamino)acetonitrile (1) as a tan oil 4.20 g (22.0 mmol, 66% yield). The material was used without purification in the next step.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.